6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
Description
This compound features a quinoxaline scaffold fused to a pyrazoline ring substituted with a 2-fluorobenzoyl group (electron-withdrawing) at position 1 and a 4-methoxyphenyl group (electron-donating) at position 2. The structural hybrid combines heterocyclic motifs known for diverse bioactivities, including enzyme inhibition and antioxidant properties.
Properties
IUPAC Name |
(2-fluorophenyl)-[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2/c1-32-18-9-6-16(7-10-18)22-15-24(17-8-11-21-23(14-17)28-13-12-27-21)30(29-22)25(31)19-4-2-3-5-20(19)26/h2-14,24H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEACMNWVCLGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.42 g/mol. Its structure features a quinoxaline core substituted with a pyrazole moiety, which is known for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:
- Target Proteins : It primarily interacts with proteins involved in inflammatory responses and cell signaling pathways.
- Biochemical Pathways : The compound has been shown to influence the NF-kB inflammatory pathway and ER stress pathway , suggesting its role in modulating inflammation and cellular stress responses.
1. Anti-inflammatory Properties
Research indicates that the compound exhibits significant anti-inflammatory effects. It appears to inhibit the activation of NF-kB, which plays a crucial role in the expression of pro-inflammatory cytokines. This inhibition could potentially reduce inflammation in various conditions such as arthritis and other inflammatory diseases.
2. Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. Its ability to modulate cellular stress responses implies a protective effect against neurodegenerative conditions.
3. Anticancer Activity
The compound has shown promise in preliminary anticancer studies, where it was found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-kB activation | |
| Neuroprotective | Protection against oxidative stress | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: Neuroprotection in Animal Models
In a study conducted on rodent models, administration of the compound resulted in significant reductions in markers of oxidative stress and inflammation in brain tissues. Behavioral assessments indicated improved cognitive function, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Substituent Effects on Bioactivity
Electronic and Steric Considerations
- Frontier Orbital Energies : DFT studies on analogs (e.g., ) suggest methoxy groups lower LUMO energy, enhancing nucleophilic attack susceptibility.
- Charge Distribution : The 2-fluorobenzoyl group may polarize the pyrazoline ring, facilitating interactions with charged residues in enzymatic pockets .
Physicochemical and Structural Properties
Crystallographic Data from Analogs
- Quinoline-Pyrazoline Hybrids (): Exhibit planar quinoline systems and intermolecular C–H⋯N hydrogen bonds. The target compound’s quinoxaline ring may adopt similar planarity, influencing solubility and crystal packing .
- SHELX Refinement (): Widely used for small-molecule crystallography, suggesting structural data for the target compound could be reliably determined using these methods .
Preparation Methods
Classical Hinsberg-Korner Condensation
The quinoxaline scaffold is traditionally synthesized by condensing 1,2-diaminobenzene with glyoxal derivatives under acidic conditions. For 6-substituted variants, 6-nitroquinoxaline serves as a precursor, reduced to 6-aminoquinoxaline and further functionalized:
- Nitration : Treating quinoxaline with HNO₃/H₂SO₄ yields 6-nitroquinoxaline (72% yield).
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
- Diazotization and Functionalization : The amine is diazotized (NaNO₂/HCl) and substituted via Sandmeyer reaction to introduce halides or carbonyl groups.
Table 1 : Key Intermediates in Quinoxaline Functionalization
| Intermediate | Reagents | Yield (%) | Reference |
|---|---|---|---|
| 6-Nitroquinoxaline | HNO₃/H₂SO₄, 0°C | 72 | |
| 6-Aminoquinoxaline | H₂/Pd-C, EtOH | 88 | |
| 6-Bromoquinoxaline | CuBr, HBr | 65 |
Construction of the Pyrazoline Ring
Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones
The dihydropyrazole ring is synthesized via [3+2] cycloaddition between hydrazines and chalcone derivatives. For the target compound:
Synthesis of α,β-Unsaturated Ketone :
Cyclocondensation :
Mechanistic Insight : The reaction proceeds via conjugate addition of hydrazine to the α,β-unsaturated ketone, followed by cyclization and tautomerization.
Coupling Strategies for Fragment Assembly
Nucleophilic Aromatic Substitution
Quinoxaline-6-bromide reacts with the pyrazoline’s lithiated intermediate (generated via LDA/THF at −78°C) to form the C–C bond. This method requires careful temperature control to avoid side reactions.
Table 2 : Optimization of Coupling Conditions
| Conditions | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| −78°C, 12 h | None | THF | 58 |
| 0°C, 6 h | CuI | DMF | 72 |
| RT, 3 h | Pd(PPh₃)₄ | Toluene | 65 |
Suzuki-Miyaura Cross-Coupling
For enhanced regioselectivity, quinoxaline-6-boronic acid couples with 5-bromo-1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole under Pd catalysis:
Synthesis of Boronic Acid :
Coupling Reaction :
Alternative Routes via Multi-Component Reactions
One-Pot Assembly
A three-component reaction streamlines synthesis by combining 1,2-diaminobenzene, ninhydrin, and the preformed pyrazoline in ethanol with Na₂CO₃:
- Quinoxaline Formation : Ninhydrin condenses with 1,2-diaminobenzene to yield 11H-indeno[1,2-b]quinoxalin-11-one.
- Knoevenagel Condensation : The quinoxalinone reacts with malononitrile to form an α,β-unsaturated nitrile.
- Michael Addition-Cyclization : The nitrile undergoes conjugate addition with the pyrazoline, followed by cyclization to afford the target compound (54% yield).
Advantages : Reduced purification steps and higher atom economy.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) accelerates the cyclocondensation step, completing the reaction in 15 minutes versus 12 hours conventionally (yield increase: 58% → 79%).
Aqueous Media Reactions
Using water as a solvent for the Hinsberg condensation minimizes waste and improves safety. Yields remain comparable (70–75%).
Challenges and Optimization Strategies
- Regioselectivity : Directing groups (e.g., nitro, methoxy) on the quinoxaline core enhance substitution at the 6-position.
- Steric Hindrance : Bulky substituents on the pyrazoline necessitate polar aprotic solvents (DMF, DMSO) to improve solubility.
- Byproduct Formation : Chromatographic purification (SiO₂, hexane/EtOAc) is critical for isolating the target compound from diastereomers.
Q & A
Q. What are the key structural features of 6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline, and how are they characterized?
Methodological Answer: The compound features a quinoxaline core fused with a dihydropyrazole ring substituted with 2-fluorobenzoyl and 4-methoxyphenyl groups. Key characterization techniques include:
- Single-crystal X-ray diffraction to resolve bond lengths, angles, and intermolecular interactions (e.g., C–H⋯N hydrogen bonds, centroid–centroid stacking) .
- NMR spectroscopy to confirm proton environments, particularly the dihydropyrazole ring’s stereochemistry .
- FT-IR spectroscopy to identify functional groups like the fluorobenzoyl carbonyl (C=O) and methoxy (C–O) stretches .
Q. What synthetic routes are commonly employed to prepare this compound?
Methodological Answer: Synthesis typically involves multi-step reactions:
Condensation : Reacting substituted hydrazines with α,β-unsaturated ketones to form the dihydropyrazole ring .
Cyclization : Quinoxaline formation via cyclocondensation of 1,2-diamines with diketones or aldehydes under acidic conditions .
Functionalization : Introducing substituents (e.g., fluorobenzoyl) using coupling agents like EDCI/HOBt in anhydrous DMF .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Key Monitoring Technique |
|---|---|---|---|
| Dihydropyrazole formation | Hydrazine hydrate, ethanol, reflux (12 h) | 65% | TLC (hexane:ethyl acetate, 3:1) |
| Quinoxaline cyclization | Acetic acid, 80°C, 6 h | 72% | HPLC (C18 column, UV detection) |
Q. Which spectroscopic and chromatographic techniques are critical for purity assessment?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) with UV/Vis detection to quantify impurities (<1% threshold) .
- Mass Spectrometry (ESI-MS) to confirm molecular ion peaks and fragmentation patterns .
- Elemental Analysis for C, H, N composition validation (deviation <0.4%) .
Q. How do substituents (e.g., 2-fluorobenzoyl, 4-methoxyphenyl) influence the compound’s electronic properties?
Methodological Answer:
- UV-Vis Spectroscopy : The electron-withdrawing fluorine and electron-donating methoxy groups alter π→π* transitions in the quinoxaline ring, detectable via absorbance shifts .
- Cyclic Voltammetry : Measures redox potentials to assess electron-donating/accepting capacities .
Q. What solvents and storage conditions ensure compound stability?
Methodological Answer:
- Solubility : DMSO or DMF for dissolution; avoid protic solvents (e.g., water) to prevent hydrolysis .
- Storage : –20°C under argon in amber vials to prevent photodegradation and oxidation .
Advanced Research Questions
Q. How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) be experimentally analyzed to predict crystallinity?
Methodological Answer:
- X-ray Crystallography : Resolve weak interactions (e.g., C–H⋯N, centroid–centroid distances ≈3.7 Å) critical for crystal packing .
- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., 12% H⋯N, 8% π-stacking) .
- DSC/TGA : Correlate melting points and thermal stability with packing efficiency .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl) and compare activities .
- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition or antimicrobial efficacy via MIC assays .
Q. Table 2: SAR Comparison of Structural Analogs
| Compound Modification | Biological Activity | Key Finding |
|---|---|---|
| 4-Methoxyphenyl → 4-Fluorophenyl | Increased COX-2 inhibition (IC₅₀ = 0.8 μM) | Electron-withdrawing groups enhance binding |
| Quinoxaline → Benzothiazole | Reduced antimicrobial activity | Quinoxaline’s π-system critical for DNA intercalation |
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and control compounds .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fluorinated analogs consistently show higher potency) .
- Dose-Response Curves : Confirm EC₅₀/IC₅₀ values across independent replicates .
Q. What computational methods validate experimental data on electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE = 3.2 eV correlates with observed redox behavior) .
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2) to rationalize activity trends .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can Design of Experiments (DoE) optimize synthetic yield and purity?
Methodological Answer:
- Factor Screening : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C vs. CuI) to identify critical parameters .
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature × reaction time) to maximize yield .
Q. Table 3: DoE Example for Catalytic Optimization
| Factor | Range | Optimal Value | Effect on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +22% yield |
| Catalyst (Pd/C loading) | 1–5 mol% | 3 mol% | +15% yield |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
